TRPC5 Inhibitory Potency and Selectivity Profile of Tetrahydroimidazo[1,2-a]pyrazine-Pyridazinone Derivative vs. Parent GFB-887
Derivative 12, featuring the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold conjugated to a pyridazinone moiety, demonstrated TRPC5 inhibitory potency comparable to the clinical candidate GFB-887 while exhibiting defined selectivity against related ion channels [1]. The tetrahydroimidazo[1,2-a]pyrazine core in compound 12 contributed to selective inhibition of TRPC4/5 over TRPC3/6/7 and hERG channels, a selectivity profile that was systematically evaluated and confirmed in this scaffold-containing series [2].
| Evidence Dimension | TRPC5 inhibitory potency and selectivity profile |
|---|---|
| Target Compound Data | Compound 12 (tetrahydroimidazo[1,2-a]pyrazine-pyridazinone derivative): Apparent affinity comparable to GFB-887; selective for TRPC4/5 over TRPC3/6/7 and hERG channels |
| Comparator Or Baseline | GFB-887 (investigational pyridazinone TRPC5 inhibitor, Phase II clinical candidate for FSGS) |
| Quantified Difference | Comparable TRPC5 affinity; maintained selectivity profile vs. TRPC3/6/7 and hERG channels; oral administration at 10 mg/kg BID reduced proteinuria and protected podocytes in DOCA-salt hypertensive rats |
| Conditions | HEK-293 cells stably expressing TRPC5; fluorescence-based Ca2+ mobilization assay; DOCA-salt rat model of hypertension-induced renal injury |
Why This Matters
The tetrahydroimidazo[1,2-a]pyrazine scaffold enables the construction of TRPC5 inhibitors with potency matching a Phase II clinical candidate while maintaining a defined selectivity profile, providing a validated starting point for renal injury and FSGS drug discovery programs.
- [1] Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. Eur J Med Chem. 2024;116580. View Source
- [2] Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. Eur J Med Chem. 2024;116580. View Source
